

A Comprehensive Technical Guide to the Synthesis and Characterization of Acetylsalicylic Acid (Aspirin)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and characterization of Acetylsalicylic Acid, commonly known as Aspirin. The document details the underlying chemical principles, experimental protocols, and analytical techniques for quality assessment.

Synthesis of Acetylsalicylic Acid

Acetylsalicylic acid is synthesized via the esterification of salicylic acid. This process, known as acetylation, involves the reaction of the hydroxyl group of salicylic acid with acetic anhydride.[1] [2] The reaction is typically catalyzed by a strong acid, such as sulfuric acid or phosphoric acid. [1][3] Acetic anhydride is used in excess to ensure the complete conversion of salicylic acid and because any unreacted excess can be easily quenched with the addition of water to form water-soluble acetic acid.[4][5]

The chemical equation for the synthesis is as follows:

C₇H₆O₃ (Salicylic Acid) + C₄H₆O₃ (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)[6]

Experimental Protocol: Synthesis

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This protocol outlines the laboratory-scale synthesis of acetylsalicylic acid from salicylic acid and acetic anhydride.[3][4][6]

- Preparation: Weigh approximately 2.0 g of salicylic acid and transfer it to a 125 mL
 Erlenmeyer flask.[3][7]
- Reagent Addition: In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of a strong acid catalyst (e.g., concentrated sulfuric acid or 85% phosphoric acid).[3][6] Swirl the flask gently to mix the reagents.
- Heating: Heat the mixture in a water bath maintained at approximately 75°C for 15 minutes to facilitate the reaction.[3]
- Quenching and Crystallization: After heating, cautiously add 2 mL of deionized water to the
 warm flask to decompose the excess acetic anhydride.[3] Then, add 20 mL of cold water and
 place the flask in an ice bath to induce crystallization of the acetylsalicylic acid.[3][5] If
 crystals do not form readily, scratching the inside of the flask with a glass stirring rod can
 initiate crystallization.[3][4]
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[3][6]
- Washing: Wash the collected crystals with a small amount of ice-cold deionized water to remove residual soluble impurities.[3]
- Drying: Allow the product to dry completely on the filter paper or in a desiccator before weighing to determine the crude yield.

Experimental Protocol: Purification by Recrystallization

To obtain a high-purity product, the crude acetylsalicylic acid should be recrystallized.

- Dissolution: Transfer the crude product to a beaker and add a minimum amount of a warm solvent mixture (e.g., ethanol/water) until the solid completely dissolves.[4][6]
- Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[4]

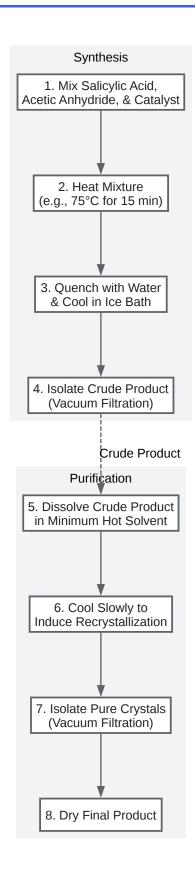


• Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of acetylsalicylic acid.





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Caption: Workflow for the synthesis and purification of acetylsalicylic acid.



Characterization of Acetylsalicylic Acid

The identity and purity of the synthesized acetylsalicylic acid are confirmed through various analytical techniques.

Data Presentation

The following tables summarize the key quantitative data for the characterization of acetylsalicylic acid.

Table 1: Physical and Thermal Properties

Property	Value
Molecular Formula	C ₉ H ₈ O ₄
Molar Mass	180.16 g/mol
Appearance	White, crystalline powder

| Melting Point | 135-136 °C[7] |

Note: Impurities typically lower and broaden the melting point range.

Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Vibration Type	Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)	Stretching	2500-3300 (broad)
C=O (Ester)	Stretching	~1750[8]
C=O (Carboxylic Acid)	Stretching	~1690[8]
C=C (Aromatic)	Stretching	1600-1450[9]

| C-O | Stretching | 1300-1100 |

Table 3: ¹H NMR Spectroscopy Data (Solvent: CDCl₃)



Proton	Chemical Shift (ppm)	Multiplicity
-СООН	~11.77[10]	Singlet (broad)
Aromatic (C6-H)	~8.12[10]	Multiplet
Aromatic (C8-H)	~7.66[10]	Multiplet
Aromatic (C9-H)	~7.28[10]	Multiplet
Aromatic (C7-H)	~7.16[10]	Multiplet

|-CH₃ | ~2.36[10] | Singlet |

Table 4: 13C NMR Spectroscopy Data

Carbon	Chemical Shift (ppm)
C=O (Carboxylic Acid)	~170.5
C=O (Ester)	~169.8
Aromatic (C-O)	~150.9
Aromatic (C-COOH)	~121.8
Aromatic CH	124.2, 126.1, 131.2, 134.5

|-CH₃|~21.0|

Experimental Protocols: Characterization

2.2.1 Melting Point Determination

- Place a small amount of the dry, purified product into a capillary tube.
- Use a calibrated melting point apparatus to slowly heat the sample.
- Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. A pure sample should have a sharp melting range close to the literature value of 135-136°C.

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- 2.2.2 Ferric Chloride Test for Purity This qualitative test detects the presence of phenolic hydroxyl groups, such as those in unreacted salicylic acid.[6][7]
- Prepare three test tubes: one with a few crystals of salicylic acid, one with the synthesized acetylsalicylic acid, and one with a commercial aspirin sample.
- Dissolve the contents of each tube in a small amount of ethanol or water.
- Add 1-2 drops of a 1% ferric chloride (FeCl₃) solution to each tube.
- A positive test for salicylic acid is indicated by the formation of a deep violet-colored complex.
 A pure sample of acetylsalicylic acid should show little to no color change.
- 2.2.3 Infrared (IR) Spectroscopy
- Prepare the sample according to the instrument's requirements (e.g., as a KBr pellet or using an ATR accessory).[11]
- Record the spectrum, typically from 4000 to 400 cm⁻¹.
- Analyze the spectrum for characteristic peaks corresponding to the functional groups in acetylsalicylic acid, as detailed in Table 2. The absence of a broad O-H peak around 3200-3500 cm⁻¹ (characteristic of phenols) and the presence of the ester C=O stretch confirm the conversion of salicylic acid.
- 2.2.4 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).[10]
- Acquire ¹H and ¹³C NMR spectra.
- Confirm the structure by comparing the chemical shifts, integration values (for ¹H NMR), and multiplicities to the expected values listed in Tables 3 and 4.[10][12]
- 2.2.5 High-Performance Liquid Chromatography (HPLC) HPLC is used for the quantitative analysis of purity and the detection of related substances.[13]



- Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of water, acetonitrile, and an acid (e.g., formic acid).[13]
- Standard and Sample Preparation: Prepare standard solutions of acetylsalicylic acid and salicylic acid of known concentrations. Prepare the synthesized sample by dissolving a precisely weighed amount in the mobile phase.[13]
- Chromatographic Conditions: Use a C18 column with UV detection at an appropriate wavelength (e.g., 237 nm).
- Analysis: Inject the standard and sample solutions. The purity of the synthesized product can be determined by comparing the peak area of acetylsalicylic acid to the areas of any impurity peaks.

Mechanism of Action: COX Enzyme Inhibition

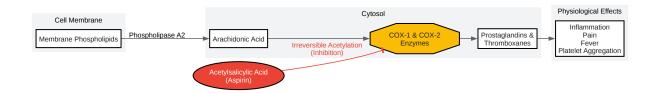
Acetylsalicylic acid exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic —primarily through the irreversible inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[14][15]

COX enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14][16] Acetylsalicylic acid acts as an acetylating agent, covalently attaching an acetyl group to a serine residue within the active site of the COX enzyme.[14][15] This modification permanently blocks the enzyme's activity. This irreversible inhibition distinguishes it from many other nonsteroidal anti-inflammatory drugs (NSAIDs) that are reversible inhibitors.[14][17] The inhibition of COX-1 in platelets also prevents the formation of thromboxane A2, a molecule that promotes platelet aggregation, which is the basis for its use in preventing blood clots.[15][17]

Signaling Pathway Diagram

The diagram below illustrates the mechanism of action of acetylsalicylic acid.





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